(S)-tert-Butyl 2-aminomorpholine-4-carboxylate
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Overview
Description
(S)-tert-Butyl 2-aminomorpholine-4-carboxylate is a chiral compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-aminomorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-aminomorpholine-4-carboxylate with a chiral auxiliary or catalyst to induce the desired stereochemistry. One common method involves the use of chiral ligands in transition metal-catalyzed reactions to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-aminomorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds .
Scientific Research Applications
(S)-tert-Butyl 2-aminomorpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-aminomorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the tert-butyl and carboxylate groups.
N-Methylmorpholine: Contains a methyl group instead of the tert-butyl group.
4-Morpholinecarboxylic acid: Lacks the tert-butyl group and has a carboxylic acid instead of the carboxylate ester.
Uniqueness
(S)-tert-Butyl 2-aminomorpholine-4-carboxylate is unique due to its chiral nature and the presence of both tert-butyl and carboxylate groups. These structural features confer specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H18N2O3 |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl (2S)-2-aminomorpholine-4-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-4-5-13-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m0/s1 |
InChI Key |
GEOXGKPIRPOMJR-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)N |
Origin of Product |
United States |
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